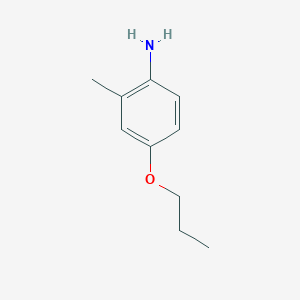

2-Methyl-4-propoxyaniline

Description

Significance of Substituted Anilines in Advanced Synthetic Methodologies

Substituted anilines are a class of organic compounds derived from aniline (B41778) by replacing one or more hydrogen atoms with other functional groups. wisdomlib.org These modifications allow for the fine-tuning of the molecule's electronic and steric properties, making them crucial starting materials in a wide array of chemical syntheses. wisdomlib.org They are fundamental precursors for producing polymers, dyes, agrochemicals, and perhaps most significantly, pharmaceuticals. nih.gov

The versatility of substituted anilines is evident in their application in the synthesis of various heterocyclic compounds, such as benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org The nature of the substituent, whether it is electron-donating or electron-withdrawing, plays a critical role in directing the outcome of chemical reactions. wisdomlib.org This control is essential in advanced synthetic methodologies where high selectivity and efficiency are paramount.

Overview of Aromatic Amine Research Paradigms and Synthetic Utility

Aromatic amines are foundational structural motifs in a vast number of both naturally occurring and synthetic compounds, serving as essential building blocks for bioactive molecules and active pharmaceutical ingredients (APIs). nih.gov The field of aromatic amine synthesis has seen significant advancements, moving from classical methods like nitration followed by reduction to more sophisticated transition-metal-catalyzed cross-coupling reactions. nih.govijrpr.com These modern techniques offer greater efficiency and versatility in creating a diverse range of aromatic amines. nih.gov

The development of new catalytic systems, such as those based on molybdenum, has further expanded the toolbox for synthesizing multi-substituted anilines from readily available starting materials. nih.gov Research also focuses on developing more sustainable and environmentally friendly synthetic routes. ijrpr.com The diverse reactivity of aromatic amines allows for their incorporation into complex molecular architectures through various functionalization reactions. ijrpr.com

Scope and Research Focus on 2-Methyl-4-propoxyaniline

The specific compound, this compound, has been a subject of interest in medicinal chemistry. Research has demonstrated its use as a key intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the preparation of indolyl-pyridinyl-propenones, a class of compounds investigated for their potential anticancer properties, specifically for inducing a form of cell death known as methuosis. nih.govacs.org

The synthesis of this compound itself has been documented, often starting from commercially available precursors like 3-methyl-4-nitrophenol. A common synthetic route involves the propylation of the phenol (B47542) followed by the reduction of the nitro group to the desired amine. nih.govacs.org

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C10H15NO | a2bchem.combldpharm.comchembk.com |

| Molecular Weight | 165.23 g/mol | a2bchem.combldpharm.com |

| CAS Number | 857007-46-6 | a2bchem.combldpharm.com |

| Density (Predicted) | 1.001±0.06 g/cm³ | chembk.com |

Detailed research has outlined specific synthetic procedures. For example, one method describes the hydrogenation of a nitro-precursor using a palladium on carbon (Pd/C) catalyst to yield this compound. nih.govacs.org Another documented synthesis involves the reduction of 2,6-dimethyl-4-propoxyazobenzene using sodium hydrosulfite. prepchem.com

The utility of this compound extends to its use in creating more complex structures. For example, it has been used in the synthesis of phenylpyrimidinylguanidines, which are being investigated as inhibitors of FOXO3-induced gene transcription, a pathway implicated in cancer. acs.org These studies highlight the importance of this compound as a versatile intermediate in the development of potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATPSDRPRXUTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Methyl 4 Propoxyaniline and Its Precursors

Established and Novel Synthetic Pathways to 2-Methyl-4-propoxyaniline

The synthesis of this compound can be achieved through various routes, primarily categorized into direct alkylation, reduction of nitro-aromatics, and multi-step sequences starting from aniline (B41778) derivatives.

Direct Alkylation Approaches in Propoxy Group Introduction

Direct alkylation is a common method for introducing the propoxy group onto a phenolic precursor. This typically involves the reaction of a substituted phenol (B47542) with a propylating agent.

A key intermediate in the synthesis of this compound is 2-methyl-4-nitrophenol (B1582141). The propoxy group can be introduced by reacting 2-methyl-4-nitrophenol with a propyl halide, such as 1-bromopropane (B46711), in the presence of a base. For instance, 2-methyl-4-nitrophenol dissolved in 2-butanone (B6335102) can be heated at reflux with potassium carbonate, followed by the dropwise addition of 1-bromopropane to yield 2-methyl-4-propoxy-1-nitrobenzene. nih.gov This Williamson ether synthesis is a well-established and effective method for forming the ether linkage.

Similarly, 4-nitrophenol (B140041) can be propoxylated using propyl bromide in the presence of a base like potassium carbonate to form 4-propoxynitrobenzene, which can then be further functionalized. The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions.

Table 1: Alkylation Reactions for Propoxy Group Introduction

| Precursor | Alkylating Agent | Base | Solvent | Product | Reference |

| 2-Methyl-4-nitrophenol | 1-Bromopropane | Potassium Carbonate | 2-Butanone | 2-Methyl-4-propoxy-1-nitrobenzene | nih.gov |

| 4-Nitrophenol | Propyl Bromide | Potassium Carbonate | Not Specified | 4-Propoxynitrobenzene |

Reductive Synthesis Routes from Nitro-Aromatic Precursors

The reduction of a nitro group to an amine is a fundamental step in the synthesis of many anilines, including this compound. This transformation is typically achieved through catalytic hydrogenation.

The precursor, 2-methyl-4-propoxy-1-nitrobenzene, can be effectively reduced to this compound. A common method involves dissolving the nitro compound in a suitable solvent mixture, such as ethyl acetate (B1210297) and methanol (B129727), and subjecting it to hydrogenation in the presence of a catalyst like 10% Palladium on carbon (Pd/C) under hydrogen pressure. nih.gov This method generally provides high yields and clean conversion.

Another approach involves the reduction of a related nitro compound, 4-propoxynitrobenzene, to 4-propoxyaniline (B1293681) using hydrogen gas over a palladium catalyst. Other reducing agents like sodium dithionite, zinc, or iron in acidic media can also be employed for the reduction of nitrophenols to aminophenols. chemcess.com For example, sodium hydrosulfite (Na2S2O4) has been used to reduce 2,6-dimethyl-4-propoxyazobenzene to 2,6-dimethyl-4-propoxyaniline. prepchem.com

Reductive amination offers an alternative route where a carbonyl compound is converted to an amine. numberanalytics.com This two-step process involves the formation of an imine followed by its reduction. numberanalytics.com While direct alkylation of amines can be difficult to control, reductive amination provides a more selective method for synthesizing substituted amines. numberanalytics.commasterorganicchemistry.com

Table 2: Reduction of Nitro-Aromatic Precursors

| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

| 2-Methyl-4-propoxy-1-nitrobenzene | 10% Pd/C, H₂ (35 psi) | EtOAc/MeOH | This compound | 41% | nih.gov |

| 4-Propoxynitrobenzene | H₂/Pd catalyst | Not Specified | 4-Propoxyaniline | Not Specified | |

| 2,6-Dimethyl-4-propoxyazobenzene | Sodium Hydrosulfite (Na₂S₂O₄) | 95% Alcohol/Water | 2,6-Dimethyl-4-propoxyaniline | 51% | prepchem.com |

Multi-Step Synthesis Utilizing Aniline Derivatives and Related Intermediates

Multi-step syntheses provide a versatile platform for constructing this compound and its analogs, allowing for the sequential introduction of functional groups. msu.eduvapourtec.com These routes often start with readily available aniline or benzene (B151609) derivatives. stackexchange.comechemi.com

A common strategy begins with the Friedel-Crafts alkylation of benzene to introduce the methyl group, forming toluene. stackexchange.comechemi.com Subsequent steps involve nitration and other functional group manipulations to arrive at the desired substituted aniline. For instance, a multi-step synthesis of a related compound, 2-methyl-4-methoxyaniline, starts from o-nitrotoluene, which undergoes hydrogenation and Bamberger rearrangement in methanol using an acidic ionic liquid and Pt/C as a catalyst system. researchgate.net

In a different approach, aniline derivatives can undergo regioselective acylation. For example, N-BOC-protected 2-methylanilines can be acylated at the 2-methyl position. acs.org This is followed by cyclization and deprotection to yield indole (B1671886) derivatives, showcasing the versatility of aniline intermediates in complex syntheses. acs.org

Another multi-step approach involves the synthesis of 4,4'-((4-(3-(4-(p-tolyldiazenyl)phenoxy)propoxy) phenyl)methylene)bis(2-methylaniline) which includes the isolation of azo-based intermediates and a hydroxyl-based diamine. researchgate.net This highlights the use of diazotization and coupling reactions in building complex aniline derivatives.

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Regioselectivity is a critical aspect of synthesizing this compound, ensuring that the functional groups are introduced at the correct positions on the aromatic ring. The directing effects of the substituents already present on the ring guide the position of incoming groups.

In the synthesis of the precursor 2-methyl-4-nitrophenol, the hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl group is also an activator, but the hydroxyl group's influence is stronger. echemi.com Therefore, in the nitration of 2-methylphenol (o-cresol), the nitro group is directed to the para position relative to the hydroxyl group.

During the synthesis of more complex molecules derived from substituted anilines, such as indolyl-pyridinyl-propenones, excellent regioselectivity can be achieved in acylation reactions by using specific reagents like sec-butyllithium. nih.govacs.org The steric bulk of substituents can also influence regioselectivity in substitution reactions.

Stereoselectivity is generally not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, in the synthesis of more complex derivatives starting from this aniline, stereocontrol can become a crucial consideration. msu.edu

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency and Purity

Optimizing reaction conditions and catalyst systems is essential for maximizing the yield and purity of this compound while minimizing reaction times and costs.

In the synthesis of the related 2-methyl-4-methoxyaniline, the type and dosage of the acidic ionic liquid and the Pt/C catalyst, as well as reaction temperature and pressure, significantly affect the conversion of the o-nitrotoluene precursor and the selectivity towards the desired product. researchgate.net An increase in the amount of Pt/C catalyst was found to decrease the selectivity for the methoxy-aniline product due to the dominance of a side reaction. researchgate.net Similarly, increasing hydrogen pressure also lowered the selectivity. researchgate.net

For alkylation reactions, the choice of base and solvent is critical. In the propoxylation of 2-methyl-4-nitrophenol, using potassium carbonate as the base and 2-butanone as the solvent under reflux conditions provides a suitable environment for the reaction to proceed efficiently. nih.gov

In reductive amination reactions, various reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices that can selectively reduce imines in the presence of other functional groups. masterorganicchemistry.com The development of new catalyst systems, such as those based on iron or ruthenium, continues to improve the efficiency and applicability of these reactions. rsc.orgorganic-chemistry.org For example, amorphous cobalt particles have been shown to catalyze reductive amination using hydrogen gas and aqueous ammonia (B1221849) under mild conditions with high selectivity. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.krmatanginicollege.ac.in These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr Catalytic reactions, such as catalytic hydrogenation for nitro group reduction, are inherently more atom-economical than stoichiometric reductions that generate large amounts of waste. rsc.org

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives. sphinxsai.com For example, some reductive aminations can be carried out in water or under solvent-free conditions. organic-chemistry.org The use of recyclable catalysts, such as magnetically recoverable nanocomposites, can also reduce waste and simplify product purification. researchgate.net

Use of Renewable Feedstocks: While the synthesis of this compound typically starts from petroleum-derived feedstocks, there is a growing interest in using renewable resources. matanginicollege.ac.inwordpress.com For instance, some solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be derived from biomass and serve as a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF). wordpress.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enhance selectivity, reduce reaction temperatures and pressures, and decrease waste generation. rsc.org The development of highly active and selective catalysts for the various steps in the synthesis of this compound, such as the Co/Sc catalyst for reductive amination, contributes to a more sustainable process. uni-bayreuth.de

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Propoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

Electrophilic aromatic substitution is a characteristic reaction for benzene (B151609) and its derivatives. quizlet.com The rate and regioselectivity of the reaction on 2-Methyl-4-propoxyaniline are governed by the activating, ortho-para directing nature of the amino, propoxy, and methyl substituents. The pi electrons of the aromatic ring attack an electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion, before a proton is lost to restore aromaticity. quizlet.com

The halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen, such as bromine or chlorine. The amino and propoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The methyl group is a weaker activator, also directing ortho and para.

In the case of this compound, the positions ortho to the powerful amino group are position 3 and 5. The positions ortho to the propoxy group are also 3 and 5. Position 4 is occupied by the propoxy group, and position 2 by the methyl group. Consequently, electrophilic attack is strongly favored at positions 3 and 5. Research has shown that the bromination of this compound results in the formation of 5-Bromo-2-methyl-4-propoxyaniline. This indicates a high degree of regiochemical control, with the substitution occurring at the position activated by both the amino and propoxy groups.

Table 1: Halogenation of this compound

| Reaction | Reagent | Major Product | Position of Substitution | Ref |

| Bromination | Bromine (Br₂) | 5-Bromo-2-methyl-4-propoxyaniline | C5 |

Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the electron-rich aniline ring. masterorganicchemistry.com The electron-donating substituents on this compound direct the incoming nitro group, but the outcome is a matter of competing influences.

For similar substituted anilines, the regioselectivity is influenced by both electronic and steric effects. In the nitration of related propoxyanilines, the nitro group is directed to the para position relative to the propoxy group. The presence of the electron-donating propoxy and amino groups strongly influences regioselectivity. While direct nitration studies on this compound are not extensively detailed in the provided results, the principles of electrophilic substitution suggest that nitration would occur at positions activated by the existing groups, primarily positions 3, 5, or 6. Strict temperature control is crucial to minimize the formation of byproducts, such as isomers and oxidized derivatives. For example, the synthesis of 5-Nitro-2-propoxyaniline, a related compound, proceeds via electrophilic aromatic substitution where the nitro group attacks the ring at the para position relative to the propoxy group.

Table 2: Nitration of Substituted Anilines (Analogous Reactions)

| Substrate | Nitrating Agent | Key Outcome/Product | Mechanistic Detail | Ref |

| 2-propoxyaniline | HNO₃/H₂SO₄ | 5-Nitro-2-propoxyaniline | Electrophilic attack by NO₂⁺ ion at the position para to the propoxy group. | |

| N-ethyl-5-propoxyaniline | HNO₃/H₂SO₄ | N-Ethyl-2-nitro-5-propoxyaniline | Nitration occurs ortho to the amino group, influenced by the activating substituents. |

Friedel-Crafts acylation and alkylation are fundamental methods for attaching acyl (-COR) and alkyl (-R) groups, respectively, to an aromatic ring. libretexts.org These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile. libretexts.org

However, the direct application of Friedel-Crafts reactions to anilines, including this compound, is problematic. The amino group (-NH₂) contains a lone pair of electrons that readily reacts with the Lewis acid catalyst. libretexts.org This forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack, thus inhibiting the reaction. libretexts.org To facilitate such substitutions, the amine functionality is often protected, for instance, by converting it into an amide. This moderation of the amino group's basicity allows the electrophilic substitution to proceed. The synthesis of related compounds sometimes involves regioselective acylation after the aniline has been protected with a BOC group (di-tert-butyl dicarbonate). acs.org

Table 3: Friedel-Crafts Reaction Considerations for Anilines

| Reaction Type | Catalyst | Limitation for Anilines | Rationale | Ref |

| Friedel-Crafts Alkylation/Acylation | AlCl₃ (Lewis Acid) | Reaction is strongly inhibited. | The amino group complexes with the AlCl₃ catalyst, forming a deactivated, positively charged substituent on the ring. | libretexts.org |

Oxidation Reactions and Derived Product Formation

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The electron-rich nature of the ring, enhanced by the activating substituents, makes it prone to losing electrons.

The oxidation of anilines and other substituted aromatic amines can lead to the formation of quinones. Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation process for anilines can be complex, but it generally involves the removal of electrons and protons from the aromatic system. Ortho-quinone derivatives, for example, are known to be effective oxidizing agents for primary amines themselves, proceeding through a transamination pathway. nih.gov

For this compound, oxidation would be expected to yield a substituted p-benzoquinone derivative. This transformation is significant as quinone structures are found in many biologically active molecules and are important synthetic intermediates. nih.govresearchgate.net Trace amounts of quinone compounds can also be formed as byproducts during other reactions, such as nitration, if conditions are not carefully controlled.

Table 4: Oxidation of this compound

| Reaction | Common Oxidizing Agents | Expected Product Class | Significance | Ref |

| Oxidation | Potassium permanganate, chromium trioxide | Quinone derivatives | Formation of biologically relevant and synthetically useful structures. | nih.gov |

Oxidative coupling is a reaction in which two molecules of a substrate are joined together under oxidative conditions. For aniline derivatives, this can lead to the formation of dimers and polymers. A well-documented analogue, ethoxyquin, is known to be converted into a dimeric oxidative coupling product. tandfonline.com This suggests that this compound could undergo similar reactions, where an oxidizing agent would facilitate the formation of a new bond between two aniline molecules.

Furthermore, polymerization of aniline derivatives is a known phenomenon. nasa.gov The reaction can proceed through various mechanisms, including radical polymerization, where radical initiators create reactive species that add to subsequent monomer units. libretexts.org The specific pathway for this compound would depend on the initiator and conditions used, but the presence of the reactive aniline functionality makes polymerization a plausible transformation, potentially leading to polyaniline-like structures with tailored properties.

Table 5: Potential Coupling and Polymerization Reactions

| Reaction Type | Driving Force | Potential Products | Analogous Evidence | Ref |

| Oxidative Coupling | Oxidizing Agent | Dimeric structures | Ethoxyquin forms a dimeric oxidative coupling product. | tandfonline.com |

| Polymerization | Initiator (e.g., radical, cationic) | Polymer chains (Polyaniline derivative) | Polymer formation is observed during reactions of other aniline derivatives. | nasa.govlibretexts.org |

Reduction Reactions and Formation of Variously Substituted Amine Derivatives

The primary amino group of this compound is commonly synthesized through the reduction of a corresponding nitro compound. A prevalent method involves the catalytic hydrogenation of 1-methyl-2-nitro-4-propoxybenzene. Research has demonstrated that this transformation can be efficiently carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.orgnih.gov This reaction is a cornerstone for accessing the this compound scaffold, which then serves as a versatile intermediate for the synthesis of more complex molecules.

For instance, after its formation, the amine can be utilized in subsequent synthetic steps. One such application is the synthesis of indolyl-pyridinyl-propenones, where this compound is a key building block. acs.orgnih.gov The amine functionality is first protected, often as a tert-butyloxycarbonyl (BOC) derivative, before further reactions are carried out on the aromatic ring system to build the final complex structure. acs.orgnih.gov

Table 1: Synthesis of this compound via Catalytic Hydrogenation

| Starting Material | Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-Methyl-2-nitro-4-propoxybenzene | 10% Pd/C, H₂ (35 psi), EtOAc/MeOH | This compound | 41% | acs.orgnih.gov |

The reduction of related nitroaromatic compounds to form aniline derivatives is a widely used strategy. Besides catalytic hydrogenation, other reducing agents like hydrazine (B178648) hydrate (B1144303) can also be employed for such transformations. google.com

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to this compound. This allows it to react with a variety of electrophilic species, leading to the formation of new carbon-nitrogen bonds.

The amine group of this compound readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acid anhydrides and acid chlorides. uobasrah.edu.iqmsu.edu These reactions typically result in the formation of stable amide products.

A documented example is the protection of the amine group using di-tert-butyl dicarbonate (B1257347) (BOC anhydride). In this reaction, the nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the formation of a BOC-protected amine. acs.orgnih.gov This reaction is fundamental in multi-step syntheses where the reactivity of the amine needs to be temporarily masked while other transformations are performed on the molecule. acs.orgnih.gov The general reactivity order for carboxylic acid derivatives towards nucleophiles is acid chlorides > acid anhydrides > esters > amides. libretexts.org Esters can also react with amines to form amides, a process known as aminolysis, which benefits from the fact that amines are generally more nucleophilic than alcohols or water. msu.edu

Table 2: Example of Nucleophilic Acyl Substitution with this compound

| Nucleophile | Electrophile | Solvent | Product | Source |

|---|---|---|---|---|

| This compound | Di-tert-butyl dicarbonate | Acetonitrile | N-(tert-Butoxycarbonyl)-2-methyl-4-propoxyaniline | acs.orgnih.gov |

As a primary amine, this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comimist.ma This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. imist.ma The mechanism typically proceeds under mild acidic conditions, which serve to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The amine then attacks the carbonyl carbon, forming a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the final imine product. masterorganicchemistry.com

This reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. chemrevlett.com While specific examples involving this compound are not detailed in the surveyed literature, this is a fundamental reaction for primary anilines. organic-chemistry.orgnih.gov

Table 3: General Reaction for Imine (Schiff Base) Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Acid or Base Catalyst, Removal of H₂O | Imine (Schiff Base) |

Carbocation Rearrangement Mechanisms in Reactions Involving this compound Intermediates

Carbocation rearrangements are fundamental processes in organic chemistry that occur when a carbocation intermediate can rearrange to a more stable form. libretexts.org These rearrangements typically happen via a 1,2-hydride shift or a 1,2-alkyl (or aryl) shift, where a group migrates from an adjacent carbon to the positively charged carbon. masterorganicchemistry.compdx.edu The primary driving force for such a shift is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). pdx.eduegyankosh.ac.in

While the surveyed literature does not provide specific examples of carbocation rearrangements involving intermediates of this compound, such mechanisms are plausible under certain reaction conditions. For example, if a reaction pathway, such as an SN1 or E1 type reaction, were to generate a carbocation on a side chain attached to the aniline ring, rearrangement could occur if it leads to a more stabilized intermediate. libretexts.orgmasterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary. pdx.edu Therefore, if a primary or secondary carbocation were formed adjacent to a more substituted carbon, a 1,2-shift would be highly probable to generate a more stable tertiary carbocation before subsequent reaction with a nucleophile. libretexts.org The mechanism involves the alignment of the C-H or C-C bond with the empty p-orbital of the carbocation, allowing for the migration of the group with its pair of electrons. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Transformation Pathways

Kinetic and thermodynamic studies are crucial for understanding reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. Such studies on the transformation pathways of this compound are not extensively documented in the available literature.

However, kinetic investigations on structurally related compounds can provide valuable insights. For example, a kinetic study on the acid-catalyzed hydrolysis of 5-chloro, 2-methyl aniline phosphate (B84403) di-ester showed that the reaction rate is dependent on the acid concentration. pnrsolution.org The rate was observed to increase up to a certain acid molarity, after which it decreased, a phenomenon that can be attributed to factors like water activity and ionic strength effects. pnrsolution.org Such studies typically involve monitoring the concentration of a reactant or product over time under various conditions (e.g., temperature, concentration, solvent) to determine rate constants and activation parameters (e.g., activation energy, enthalpy, and entropy of activation). pnrsolution.orgnlss.org.in These parameters help in elucidating the molecularity of the reaction and the nature of the transition state. pnrsolution.org

Table 4: Illustrative Kinetic Data for the Hydrolysis of a Related Substituted Aniline Derivative (Di–5-chloro, 2-methyl aniline phosphate)

| HCl Concentration (mol dm⁻³) | Pseudo First-Order Rate Coefficient (kₑ, min⁻¹) (Observed) |

|---|---|

| 0.1 | 1.10 |

| 0.5 | 2.51 |

| 1.0 | 4.47 |

| 2.0 | 8.32 |

| 3.0 | 12.88 |

| 4.0 | 18.20 |

| 5.0 | 16.60 |

| 6.0 | 14.13 |

Data adapted from a study on a related compound for illustrative purposes. pnrsolution.org

Derivatization and Functionalization of 2 Methyl 4 Propoxyaniline for Targeted Chemical Applications

Synthesis of Substituted 2-Methyl-4-propoxyaniline Derivatives

The structure of this compound features an aromatic ring that is activated by two electron-donating groups: a methyl group at position 2 and a propoxy group at position 4. This heightened electron density facilitates electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) ring. These substitutions typically occur at the positions ortho and para to the activating groups. Given the existing substitution pattern, the primary sites for further functionalization are positions 3, 5, and 6.

Common derivatization reactions for activated anilines include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro-substituted derivative can serve as a precursor for further transformations, such as reduction to a second amino group or displacement reactions.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br, -I) can be accomplished using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride (ICl). These halogenated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Acylation: The amino group of this compound can be readily acylated to form amides. This is often done to protect the amino group during other synthetic steps or to introduce specific acyl moieties that modulate the compound's properties.

These derivatization strategies expand the synthetic utility of this compound, providing a range of intermediates for more complex molecular architectures.

Incorporation of this compound into Heterocyclic Systems

The nucleophilic amino group of this compound is a key functional handle for its incorporation into various heterocyclic frameworks. This is commonly achieved through condensation and cyclization reactions with suitable bifunctional reagents.

The synthesis of substituted quinolines from anilines is a well-established area of heterocyclic chemistry. Several named reactions, such as the Combes, Doebner-von Miller, and Conrad-Limpach syntheses, utilize anilines as key starting materials jptcp.com. The Combes synthesis is a particularly direct method for preparing substituted quinolines from an aniline (B41778) and a β-diketone wikipedia.orgresearchgate.net.

In this reaction, this compound is condensed with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), under acidic catalysis (commonly sulfuric acid) wikipedia.org. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aniline ring, followed by dehydration to yield the aromatic quinoline (B57606) core wikipedia.orgnih.gov. Utilizing microwave irradiation can significantly shorten reaction times and improve yields asianpubs.org. This approach results in a quinoline ring fused to the original aniline, with substituents determined by the choice of β-diketone.

Table 1: Combes Synthesis of a Quinoline Derivative

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, β-Diketone (e.g., Acetylacetone) | Acid Catalyst (e.g., H₂SO₄) | Schiff Base (β-Amino enone) |

| 2 | Schiff Base Intermediate | Heat or Microwave Irradiation | Intramolecular Cyclization |

| 3 | Cyclized Intermediate | Dehydration | Substituted Quinoline |

A method for synthesizing tetracyclic quinobenzothiazinium derivatives involves the reaction of substituted anilines with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. This process allows for the introduction of various substituents onto the benzene ring of the final heterocyclic system.

The reaction proceeds in two main stages. First, a nucleophilic attack by the amino group of an aniline derivative on the bis-chloride reagent leads to the cleavage of a dithiine ring. This forms an intermediate 1-methyl-4-(arylamino)quinolinio-3-thiolate. In the second step, this intermediate undergoes oxidative cyclization in the presence of an acid (like HCl) and an oxidant (such as atmospheric oxygen) to form the final tetracyclic quinobenzothiazinium derivative. This method has been used to create a series of derivatives with various alkoxy groups on the aniline ring.

This compound can be incorporated into pyrimidine-based structures, which are of significant interest in medicinal chemistry. A general and effective strategy involves a multi-step sequence starting with a condensation reaction followed by a nucleophilic aromatic substitution.

In a typical synthesis, a carboxylic acid is first coupled with an aminophenol to form an amide intermediate. This intermediate then reacts with a dihalopyrimidine, such as 2,4-dichloropyrimidine, in a nucleophilic substitution reaction where the phenolic oxygen displaces one of the chlorine atoms. The final step involves the reaction of this new intermediate with a substituted aniline, like this compound. The amino group of the aniline displaces the second chlorine atom on the pyrimidine (B1678525) ring, forming the target 2-substituted aniline pyrimidine derivative. This sequential approach allows for the controlled and versatile construction of highly substituted pyrimidine cores.

Table 2: General Synthesis of 2-Anilino-Pyrimidine Derivatives

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | Carboxylic Acid | 4-Aminophenol, EDC·HCl | N-(4-hydroxyphenyl)amide Intermediate |

| 2 | N-(4-hydroxyphenyl)amide | 2,4-Dichloropyrimidine, K₂CO₃ | 2-Chloro-4-(phenoxy)pyrimidine Intermediate |

| 3 | 2-Chloro-4-(phenoxy)pyrimidine | This compound, PTSA | Final 2-(Anilino)pyrimidine Derivative |

The Fischer indole (B1671886) synthesis is one of the most classic and versatile methods for constructing the indole nucleus taylorandfrancis.comthermofisher.comrsc.org. While it starts from a phenylhydrazine (B124118) rather than an aniline, this compound is a direct precursor to the required starting material.

The synthesis begins with the conversion of this compound to its corresponding hydrazine (B178648), 2-methyl-4-propoxyphenylhydrazine. This is typically achieved through a two-step process:

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt.

Reduction: The diazonium salt is then reduced to the corresponding hydrazine using a reducing agent such as tin(II) chloride (SnCl₂) or sodium sulfite.

Once the 2-methyl-4-propoxyphenylhydrazine is obtained, it is condensed with an aldehyde or ketone (e.g., pyruvic acid or acetone) under acidic conditions wikipedia.org. The resulting phenylhydrazone intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), to form the aromatic indole ring wikipedia.orgnih.gov. The substituents on the final indole are determined by the choice of the carbonyl compound.

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

The reactivity of this compound in the aforementioned synthetic applications is profoundly influenced by its electronic structure. The relationship between the molecular structure and its chemical reactivity can be understood through Structure-Reactivity Relationship (SRR) principles.

The key structural features of this compound are the two electron-donating groups (EDGs)—the methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups—on the aromatic ring. Both of these groups increase the electron density of the benzene ring through inductive (-CH₃) and resonance (-OPr) effects. This has two major consequences for its reactivity:

Enhanced Nucleophilicity of the Amino Group: The EDGs push electron density into the ring, which in turn enhances the electron-donating ability and nucleophilicity of the nitrogen atom of the amino group. This increased nucleophilicity facilitates the initial step in many of the heterocyclic syntheses, such as the nucleophilic attack on a carbonyl carbon in the Combes quinoline synthesis wikipedia.org or on the electrophilic carbon of the dichloropyrimidine.

Activation of the Aromatic Ring: The increased electron density makes the aromatic ring more susceptible to electrophilic attack. This is crucial for intramolecular cyclization steps, such as the ring closure in the Combes quinoline synthesis, where the aniline ring acts as the nucleophile attacking an internal electrophile nih.gov.

Kinetic studies on the oxidation of substituted anilines have shown that the reaction rate is increased by the presence of electron-donating groups and decreased by electron-withdrawing groups. This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ). For reactions involving nucleophilic attack by the aniline or electrophilic attack on the ring, the Hammett reaction constant (ρ) is found to be negative (ρ < 0). This negative value confirms that electron-donating substituents, which have negative σ values, accelerate the reaction. The combined effect of the methyl and propoxy groups in this compound thus makes it a highly reactive substrate for the synthesis of a wide range of derivatives and heterocyclic systems.

Design and Synthesis of Chemical Probes and Tags Based on this compound Analogs

The strategic modification of this compound into sophisticated chemical probes and tags offers a powerful approach for interrogating complex biological systems. By incorporating specific functionalities, this scaffold can be transformed into tools for fluorescent imaging, photoaffinity labeling, and bioorthogonal tagging, enabling the visualization, identification, and characterization of molecular targets. The design of such probes hinges on the versatile reactivity of the aniline functional group and the potential for modification of the aromatic ring.

A general design strategy for chemical probes derived from this compound involves three key components: the this compound core, which can serve as a recognition element for a specific biological target; a reporter group, such as a fluorophore or an affinity tag; and a linker that connects the core to the reporter, modulating solubility and spatial orientation. The synthesis of these probes typically involves the derivatization of the aniline nitrogen or electrophilic aromatic substitution on the benzene ring.

Synthesis of Fluorescent Probes:

The aniline moiety of this compound is a versatile handle for the attachment of environmentally sensitive fluorescent dyes. The lone pair of electrons on the nitrogen atom can influence the photophysical properties of an attached fluorophore, leading to changes in fluorescence upon binding to a target. nih.gov

A plausible synthetic route to a fluorescent probe based on this compound could involve the acylation of the aniline with a fluorophore-containing carboxylic acid. For instance, a coumarin-based dye, known for its use in fluorescent probes, could be tethered to the this compound core. researchgate.net The synthesis would proceed via the activation of the carboxylic acid group of the coumarin (B35378) dye, followed by nucleophilic attack by the aniline nitrogen of this compound.

| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Application |

| This compound | Coumarin-6-sulfonyl chloride | Pyridine | Coumarin-labeled this compound | Fluorescent imaging |

| This compound | N-hydroxysuccinimide ester of a benzophenoxazinone dye | Triethylamine | Benzophenoxazinone-conjugated probe | Fluorescence-based assays |

Design of Photoaffinity Labeling Probes:

Photoaffinity labeling is a powerful technique to identify the binding partners of a small molecule within a complex biological milieu. nih.govenamine.netnih.gov Probes for this purpose incorporate a photoreactive group that, upon irradiation with UV light, forms a highly reactive species capable of covalently cross-linking to nearby molecules. Common photoreactive moieties include aryl azides, benzophenones, and diazirines. nih.govenamine.netsemanticscholar.org

The synthesis of a photoaffinity probe from this compound could be achieved by introducing a photoreactive group. For example, an aryl azide (B81097) functionality can be installed on the aromatic ring via diazotization of an amino group, followed by azide substitution. Alternatively, a benzophenone (B1666685) moiety can be incorporated through Friedel-Crafts acylation or by coupling a benzophenone-containing carboxylic acid to the aniline nitrogen. nih.gov Diazirines, valued for their small size and efficient photochemistry, can also be appended to the this compound scaffold. semanticscholar.orgharvard.edu

| Starting Material | Photoreactive Group | Synthetic Strategy | Potential Probe |

| This compound | Aryl azide | Nitration, reduction, diazotization, azidation | Azido-2-methyl-4-propoxyaniline derivative |

| This compound | Benzophenone | Friedel-Crafts acylation with benzoyl chloride | Benzophenone-functionalized this compound |

| This compound | Diazirine | Amidation with a diazirine-containing carboxylic acid | Diazirine-bearing this compound analog |

Development of Bioorthogonal Tags:

Bioorthogonal chemistry enables the study of biomolecules in their native environment without interfering with biological processes. nih.govacs.orgwikipedia.orgnih.gov Chemical tags with bioorthogonal reactivity can be installed onto a molecule of interest, such as a derivative of this compound, allowing for its selective visualization or isolation from a complex mixture. Commonly employed bioorthogonal reactions include the Staudinger ligation, copper-free click chemistry (strain-promoted azide-alkyne cycloaddition), and inverse-electron-demand Diels-Alder reactions. nih.govacs.org

To create a bioorthogonally tagged version of this compound, a reactive handle such as an azide, a strained alkyne, or a tetrazine would need to be incorporated into its structure. For example, an azide group could be introduced via diazotization of an amino-functionalized analog, which can then be selectively reacted with a cyclooctyne-containing reporter molecule. nih.gov Similarly, a tetrazine moiety could be attached, which would rapidly and specifically react with a strained alkene or alkyne-modified probe. researchgate.net

| Bioorthogonal Handle | Reaction Partner | Ligation Chemistry | Application |

| Azide | Cyclooctyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | In-cell labeling and imaging |

| Tetrazine | Trans-cyclooctene | Inverse-Electron-Demand Diels-Alder (IEDDA) | Rapid and specific bioconjugation |

| Alkyne | Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Click chemistry-based functionalization |

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Propoxyaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO/LUMO) Analysis)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic structure of molecules. Density Functional Theory (DFT) is a particularly prominent method used for these investigations, balancing computational cost with high accuracy for a wide range of molecular systems, including substituted anilines. scispace.commdpi.com

DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular geometry of 2-Methyl-4-propoxyaniline, representing its lowest energy structure. researchgate.net From this optimized geometry, a host of electronic properties can be calculated. A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical for understanding chemical reactivity. mdpi.com The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (its electrophilicity). mdpi.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For this compound, the electron-donating nature of the methyl and propoxy groups attached to the aniline (B41778) ring is expected to raise the energy of the HOMO compared to unsubstituted aniline. researchgate.net This increased HOMO energy suggests that this compound would be more reactive toward electrophiles. The Molecular Electrostatic Potential (MEP) surface is another useful tool derived from these calculations, which maps electron density to visualize regions of a molecule that are electron-rich (sites for electrophilic attack) or electron-poor (sites for nucleophilic attack). mdpi.comdergipark.org.tr

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Expected to be relatively high due to electron-donating substituents, increasing nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A "soft" molecule has a small energy gap. mdpi.com |

| Electronegativity (χ) | Calculated as -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Molecular Modeling and Simulation of Reaction Mechanisms and Transition States

Molecular modeling and simulation are indispensable tools for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rate.

Molecular Docking Studies for Elucidating Intermolecular Interactions (e.g., with polymers, non-biological entities)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, larger molecule, such as a protein or a polymer surface. researchgate.net While frequently used in drug design, docking is also highly effective for understanding interactions in materials science, for example, between small molecules and polymers or other non-biological entities. researchgate.netmdpi.com

For this compound, docking studies could be used to explore its interactions with various materials. For example, in an industrial context, it could be docked against the surface of a catalyst or within the matrix of a polymer. mdpi.com Such simulations would predict the binding affinity and the specific intermolecular forces involved, which could include:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor.

π-π Stacking: The aromatic ring can interact with other aromatic systems.

Van der Waals Forces: These interactions would occur between the aliphatic propoxy and methyl groups and the surface of the material.

By understanding these interactions, researchers can predict how this compound might behave as an additive in a polymer, a monomer in a polymerization process, or a reactant on a catalytic surface. The results can inform the design of materials with specific properties or optimize conditions for chemical synthesis.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry offers highly reliable methods for predicting the spectroscopic properties of molecules, which can be used to confirm experimental findings or aid in structural elucidation. dergipark.org.tr DFT calculations can accurately predict infrared (IR) vibrational frequencies as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). article4pub.comnih.gov Theoretical spectra are often calculated and compared with experimental data, with scaling factors sometimes applied to improve the correlation. dergipark.org.tr This comparison helps to assign specific spectral peaks to the corresponding atoms or functional groups within the molecule. researchgate.net

Conformational analysis, another important computational task, involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. nih.gov For this compound, this would involve studying the rotation around the C(ring)-N, C(ring)-O, and O-C(propyl) bonds. The calculations would identify the most stable conformer—the one with the lowest energy—and the energy barriers to rotation between different conformers. The geometry of the amine group (whether it is planar or pyramidalized) is another key conformational feature that can be assessed. umn.edu This information is vital as the conformation of a molecule can significantly influence its physical properties and chemical reactivity.

| Spectroscopic Technique | Predicted Parameter | Information Gained from Computation |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) | Assignment of peaks to specific bond stretches and bends (e.g., N-H stretch, C=C aromatic stretch). article4pub.com |

| 1H NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of proton chemical shifts, aiding in the assignment of aromatic, amine, methyl, and propoxy protons. nih.gov |

| 13C NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of carbon chemical shifts, helping to identify each unique carbon atom in the molecule. nih.gov |

| UV-Visible Spectroscopy | Electronic Transitions (nm) | Calculation of excitation energies, corresponding to π→π* transitions within the aromatic system. materialsciencejournal.org |

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogs for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to predict the properties of chemicals based on their molecular structure. nih.gov These models are built by finding a statistical relationship between a set of calculated molecular features (descriptors) and an experimentally measured property.

For a series of analogs of this compound, a QSPR model could be developed to predict various chemical properties, such as boiling point, solubility, lipophilicity (logP), or reactivity parameters. researchgate.net The process involves:

Generating a set of structures for the this compound analogs.

Calculating a wide range of molecular descriptors for each structure. These can be constitutional, topological, geometric, or quantum-chemical descriptors (like HOMO/LUMO energies, dipole moment, or partial charges). tandfonline.comresearchgate.net

Using statistical methods, such as multiple linear regression, to build a mathematical equation that correlates the descriptors with the known experimental property for a "training set" of molecules. researchgate.net

Validating the model using an external "test set" of molecules to ensure its predictive power.

Such models are valuable for screening new compounds and prioritizing synthetic efforts by predicting the properties of yet-unsynthesized molecules, thereby accelerating the design of new chemicals with desired characteristics. tandfonline.comnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Dynamic Studies (e.g., ¹H, ¹³C, 2D HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Methyl-4-propoxyaniline in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the amine protons, the methyl group protons, and the propoxy chain protons. The aromatic region is particularly informative, showing signals whose splitting patterns confirm the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The propoxy group displays a characteristic triplet for the terminal methyl (CH₃), a multiplet (sextet) for the central methylene (B1212753) (CH₂), and a triplet for the methylene group attached to the oxygen atom (-O-CH₂).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in the molecule: three for the aromatic CH groups, three for the quaternary aromatic carbons, one for the aryl-methyl group, and three for the propoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edunih.gov It allows for the unambiguous assignment of each protonated carbon in the molecule. For instance, it would show a correlation between the methyl proton singlet and its corresponding ¹³C signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is vital for establishing the connectivity of non-protonated (quaternary) carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the aromatic protons to the quaternary carbons and from the -O-CH₂- protons of the propoxy group to the aromatic carbon at the C4 position, confirming the ether linkage location. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H → C) |

| Ar-CH₃ | ~2.1 (s, 3H) | ~16 | C1, C2, C3 |

| -NH₂ | ~3.5 (br s, 2H) | - | C1, C2, C6 |

| -O-CH₂-CH₂-CH₃ | ~3.9 (t, 2H) | ~70 | C4, -CH₂- |

| -O-CH₂-CH₂-CH₃ | ~1.8 (sext, 2H) | ~22 | -O-CH₂-, -CH₃ |

| -O-CH₂-CH₂-CH₃ | ~1.0 (t, 3H) | ~10 | -O-CH₂-, -CH₂- |

| Ar-H (H3) | ~6.6 (d) | ~116 | C1, C2, C4, C5 |

| Ar-H (H5) | ~6.7 (dd) | ~115 | C1, C3, C4, C6 |

| Ar-H (H6) | ~6.8 (d) | ~117 | C1, C2, C4, C5 |

| Ar-C (C1-NH₂) | - | ~140 | - |

| Ar-C (C2-CH₃) | - | ~122 | - |

| Ar-C (C4-O) | - | ~152 | - |

s = singlet, d = doublet, t = triplet, sext = sextet, dd = doublet of doublets, br s = broad singlet

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₁₀H₁₅NO, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov The ability of modern HRMS instruments to achieve sub-ppm mass accuracy provides a high degree of confidence in the compound's identity. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide detailed structural information through controlled fragmentation of the protonated molecule ([M+H]⁺). mdpi.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the propoxy side chain: Cleavage of the ether bond can occur, leading to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) through rearrangement.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom.

Ring fragmentation: Cleavage of the aromatic ring structure under higher energy conditions.

Analyzing these fragmentation patterns helps to confirm the nature and position of the substituents on the aniline (B41778) core. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | uni.luhuatengsci.com |

| Molecular Weight (Nominal) | 165 | huatengsci.com |

| Monoisotopic Mass | 165.11537 Da | uni.lu |

| Predicted [M+H]⁺ | 166.12265 | uni.lu |

| Predicted [M+Na]⁺ | 188.10459 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. pressbooks.pub The IR spectrum provides a characteristic fingerprint of the molecule.

Key diagnostic absorption bands for this compound include:

N-H Stretching: As a primary amine, it will exhibit two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com

C-H Stretching: The spectrum will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H bonds. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and propoxy groups appear just below 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring stretching vibrations result in several peaks of variable intensity in the 1450-1600 cm⁻¹ region. youtube.com

C-O Stretching: A strong, characteristic absorption band corresponding to the aryl-alkyl ether C-O asymmetric stretch is expected around 1230-1270 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the 1590-1650 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium, Sharp |

| C(sp²)-H Stretch | Aromatic C-H | 3000 - 3100 | Medium to Weak |

| C(sp³)-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium to Strong |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1270 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring, Purity Assessment, and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. nist.gov

Reaction Monitoring: In the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction by taking small aliquots from the reaction mixture over time. The disappearance of starting materials and the appearance of the product peak at its characteristic retention time provide a clear indication of the reaction's advancement towards completion.

Purity Assessment: Following synthesis and purification, GC-MS is used to assess the purity of the final product. The chromatogram should ideally show a single, sharp peak corresponding to this compound. The presence of other peaks would indicate impurities, which can be identified or tentatively characterized by their mass spectra.

Trace Analysis: The high sensitivity of GC-MS allows for the detection of trace amounts of this compound in various matrices. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only detects specific fragment ions characteristic of the target compound, significantly enhancing sensitivity and selectivity for trace-level quantification. nih.gov Chemical derivatization, such as acylation of the amine group, can also be employed to improve chromatographic properties and detection limits if necessary. jfda-online.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a compound in the solid state, provided a suitable single crystal can be grown. This technique would provide an unambiguous confirmation of the molecular structure of this compound.

The analysis of the diffraction pattern produced when X-rays pass through the crystal yields an electron density map, from which the positions of all non-hydrogen atoms can be determined with very high precision. The resulting structural data would include:

Bond Lengths: Precise measurements of all covalent bonds, such as the C-N, C-O, C-C aromatic, and C-C aliphatic bond distances.

Bond Angles: Accurate values for all angles between adjacent bonds, defining the geometry of the aromatic ring and the conformation of the propoxy side chain.

Torsion Angles: Information about the rotational orientation of the propoxy group relative to the plane of the aromatic ring.

Crystal Packing: Details on how individual molecules of this compound are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the amine group's hydrogen atoms and the nitrogen or oxygen lone pairs of adjacent molecules.

This technique provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods performed in solution or the gas phase.

Concluding Remarks and Future Perspectives in 2 Methyl 4 Propoxyaniline Research

Current Gaps and Emerging Research Questions in Substituted Aniline (B41778) Chemistry

The field of substituted aniline chemistry, while mature, still holds significant unanswered questions, particularly concerning the nuanced interplay of multiple substituents on the aniline core. For 2-Methyl-4-propoxyaniline, specific research gaps can be identified:

Detailed Reactivity Profiling: The combined electronic and steric effects of the ortho-methyl and para-propoxy groups on the reactivity of the aniline nitrogen and the aromatic ring are not fully characterized. The electron-donating nature of both substituents is expected to activate the ring towards electrophilic substitution, but the directing effects and the potential for steric hindrance from the ortho-methyl group warrant a systematic investigation. pharmacyfreak.com

Oxidative Chemistry: The oxidation of substituted anilines is a complex process that can lead to a variety of products, including polymers and quinone-imines. Understanding the oxidative stability and polymerization potential of this compound is crucial for its application in materials where long-term stability is required.

Biochemical Interactions: The lipophilicity conferred by the propoxy group suggests potential for bioactivity. chem960.com A significant gap exists in understanding how this molecule and its derivatives might interact with biological systems, including their metabolic fate and potential as scaffolds for medicinal chemistry. The study of related compounds like 5-Nitro-2-propoxyaniline, once used as an artificial sweetener, highlights the potential for biological activity in propoxy-substituted anilines. wikipedia.orgechemi.com

Emerging research questions in the broader field of substituted anilines that are relevant to this compound include:

How can the regioselectivity of C-H functionalization be precisely controlled in polysubstituted anilines? bath.ac.uk

What are the precise mechanisms of action for the biological activity observed in alkoxy-substituted anilines?

Can computational models accurately predict the electronic and steric effects of combined ortho and para substitution on reaction outcomes?

Potential for Novel Synthetic Methodologies and Reactivity Profiles

The synthesis of polysubstituted anilines often requires multi-step procedures. guidechem.com The development of novel, efficient, and regioselective synthetic methods is a continuous goal in organic chemistry.

Novel Synthetic Methodologies:

Current synthetic routes to substituted anilines often involve the nitration of a corresponding aromatic compound followed by reduction. guidechem.com For this compound, this would likely involve the propoxylation of o-toluidine (B26562) or the methylation of p-propoxyaniline, followed by the necessary functional group interconversions. However, modern synthetic chemistry offers more elegant and efficient alternatives:

Direct C-H Amination: Recent advances in transition-metal-catalyzed C-H amination could provide a more direct route to anilines from readily available aromatic precursors. organic-chemistry.org An iron-promoted aromatic C-H amination, for example, allows for the direct synthesis of N-alkylanilines from arenes under mild conditions. organic-chemistry.org

Domino Reactions: The development of domino or cascade reactions that can introduce multiple substituents in a single operation would significantly improve the efficiency of synthesizing compounds like this compound.

Flow Chemistry: The use of microreactor technology could enable safer and more controlled synthesis, particularly for reactions involving hazardous intermediates or precise temperature control.

Reactivity Profiles:

The unique substitution pattern of this compound is expected to give rise to a distinct reactivity profile:

Enhanced Nucleophilicity: The electron-donating methyl and propoxy groups increase the electron density on the aniline nitrogen, making it a stronger nucleophile compared to aniline itself.

Regiocontrolled Electrophilic Aromatic Substitution: The ortho-methyl and para-propoxy groups will direct incoming electrophiles to specific positions on the aromatic ring. Understanding and exploiting these directing effects will be key to the selective functionalization of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: The aniline functionality can be readily converted to a diazonium salt or a halide, which can then participate in a wide range of cross-coupling reactions to build more complex molecular architectures.

Future Directions in Advanced Material Integration and Catalytic Innovations Utilizing this compound Scaffolds

The structural features of this compound make it an intriguing candidate for incorporation into advanced materials and as a scaffold for the development of novel catalysts.

Advanced Material Integration:

Polymer Science: Anilines are well-known precursors to conducting polymers. The methyl and propoxy substituents on this compound could be used to tune the solubility, processability, and electronic properties of the resulting polymers. The propoxy group, in particular, could enhance solubility in organic solvents, facilitating the fabrication of thin films for electronic devices.

Organic Electronics: The electron-rich nature of the this compound core suggests its potential use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substituents can be further modified to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Liquid Crystals: The rod-like shape of the aniline core, combined with the flexible propoxy chain, is a common motif in liquid crystalline materials. Further derivatization could lead to the development of novel liquid crystals with specific phase behaviors and electro-optical properties.

Catalytic Innovations:

Ligand Development: The nitrogen atom of the aniline can serve as a coordination site for metal catalysts. The ortho-methyl group provides steric bulk that can influence the coordination geometry and catalytic activity of the metal center. By incorporating this compound into more complex ligand frameworks, it may be possible to develop catalysts with enhanced selectivity and efficiency for a variety of organic transformations.

Organocatalysis: The aniline moiety itself can act as an organocatalyst, for example, in enamine catalysis. The electronic and steric properties of the methyl and propoxy groups could be exploited to modulate the reactivity and stereoselectivity of such catalysts.

Supramolecular Catalysis: The potential for hydrogen bonding and aromatic interactions makes this compound a candidate for incorporation into supramolecular assemblies that can act as catalysts. The propoxy group could also participate in hydrophobic interactions within a catalyst-substrate complex.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.